molecular formula C13H14N2O B15214539 4-Cyclopropyl-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one CAS No. 918907-31-0

4-Cyclopropyl-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B15214539
CAS No.: 918907-31-0
M. Wt: 214.26 g/mol
InChI Key: QAXYGBZHVMFTQR-UHFFFAOYSA-N
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Description

4-cyclopropyl-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one is a heterocyclic compound that belongs to the pyrazolone family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclopropyl-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one typically involves the cyclization of appropriate hydrazine derivatives with diketones or ketoesters. Common reaction conditions include:

    Reagents: Hydrazine hydrate, cyclopropyl ketone, methyl phenyl ketone

    Solvents: Ethanol, methanol, or acetic acid

    Catalysts: Acidic or basic catalysts like hydrochloric acid or sodium hydroxide

    Temperature: Reactions are usually carried out at reflux temperatures.

Industrial Production Methods

Industrial production methods may involve continuous flow synthesis techniques to enhance yield and purity. These methods often use automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

4-cyclopropyl-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding pyrazolone derivatives.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the phenyl ring or the pyrazolone core.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Halogens, alkylating agents

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazolone N-oxides, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory and analgesic properties.

    Medicine: Investigated for its potential use in drug development, particularly for conditions like pain and inflammation.

    Industry: May be used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-cyclopropyl-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The exact mechanism would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-1-phenyl-3-pyrazolone: Known for its analgesic and anti-inflammatory properties.

    4-ethyl-1-phenyl-3-pyrazolone: Used in the synthesis of various pharmaceuticals.

    4-phenyl-1-phenyl-3-pyrazolone: Studied for its potential therapeutic applications.

Uniqueness

4-cyclopropyl-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one is unique due to the presence of the cyclopropyl group, which can influence its chemical reactivity and biological activity. This structural feature may impart distinct properties compared to other pyrazolone derivatives.

Properties

CAS No.

918907-31-0

Molecular Formula

C13H14N2O

Molecular Weight

214.26 g/mol

IUPAC Name

4-cyclopropyl-5-methyl-2-phenyl-4H-pyrazol-3-one

InChI

InChI=1S/C13H14N2O/c1-9-12(10-7-8-10)13(16)15(14-9)11-5-3-2-4-6-11/h2-6,10,12H,7-8H2,1H3

InChI Key

QAXYGBZHVMFTQR-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=O)C1C2CC2)C3=CC=CC=C3

Origin of Product

United States

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